molecular formula C16H16BrNO3 B8148298 Benzyl (2-(3-bromophenoxy)ethyl)carbamate

Benzyl (2-(3-bromophenoxy)ethyl)carbamate

Cat. No.: B8148298
M. Wt: 350.21 g/mol
InChI Key: NQANCEWWCGMACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(3-bromophenoxy)ethyl)carbamate is an organic compound with the molecular formula C16H16BrNO3 It is a carbamate derivative, characterized by the presence of a benzyl group, a bromophenoxyethyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-bromophenoxy)ethyl)carbamate typically involves the reaction of 3-bromophenol with 2-chloroethyl carbamate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethyl carbamate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-bromophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound ketone.

    Reduction: Formation of benzyl (2-(3-bromophenoxy)ethyl)amine.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl (2-(3-bromophenoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-bromophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-bromoethyl)carbamate
  • Benzyl (2-(4-bromophenoxy)ethyl)carbamate
  • Benzyl (2-(2-bromophenoxy)ethyl)carbamate

Uniqueness

Benzyl (2-(3-bromophenoxy)ethyl)carbamate is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.

Biological Activity

Benzyl (2-(3-bromophenoxy)ethyl)carbamate, a carbamate derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, efficacy, and potential applications based on existing literature and case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C16H16BrNO3C_{16}H_{16}BrNO_3, featuring a benzyl group, a bromophenoxyethyl moiety, and a carbamate functional group. Its unique structural elements contribute to its biological activities.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are often targeted in neurodegenerative disease therapies .
  • Hydrophobic Interactions : The bromophenoxyethyl group may enhance binding affinity to hydrophobic pockets in target proteins, increasing specificity and potency against certain biological pathways.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have reported that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to increased rates of cell death .

Case Studies and Research Findings

StudyFindings
Study on AChE Inhibition This compound was tested for its ability to inhibit AChE. It exhibited a moderate inhibitory effect with an IC50 value indicating potential as a therapeutic agent for Alzheimer's disease .
Antimicrobial Efficacy In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential use as an antimicrobial agent.
Anticancer Effects In studies involving breast cancer cell lines, the compound induced apoptosis at concentrations of 10-50 µM, highlighting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds in terms of biological activity:

CompoundActivityNotes
Benzyl (2-bromoethyl)carbamateModerate AChE inhibitionSimilar structure but different bromine positioning affects reactivity .
Benzyl (2-(4-bromophenoxy)ethyl)carbamateHigher anticancer potencyExhibits more significant apoptosis induction in cancer cells due to structural differences .

Properties

IUPAC Name

benzyl N-[2-(3-bromophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-14-7-4-8-15(11-14)20-10-9-18-16(19)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANCEWWCGMACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.